benzyl 3,3-difluoroprop-2-enoate
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Overview
Description
Benzyl 3,3-difluoroprop-2-enoate is an organic compound characterized by the presence of a benzyl group attached to a 3,3-difluoroprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3,3-difluoroprop-2-enoate typically involves the reaction of benzyl alcohol with 3,3-difluoroprop-2-enoic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction mixture is heated to facilitate the formation of the ester bond, resulting in the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,3-difluoroprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Benzyl 3,3-difluoroprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of benzyl 3,3-difluoroprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-fluoroprop-2-enoate: Similar structure but with only one fluorine atom.
Benzyl 3,3-dichloroprop-2-enoate: Contains chlorine atoms instead of fluorine.
Benzyl 3,3-difluoropropanoate: Similar structure but with a saturated carbon chain.
Uniqueness
Benzyl 3,3-difluoroprop-2-enoate is unique due to the presence of two fluorine atoms on the prop-2-enoate moiety, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound in various research applications.
Properties
CAS No. |
944129-60-6 |
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Molecular Formula |
C10H8F2O2 |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
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